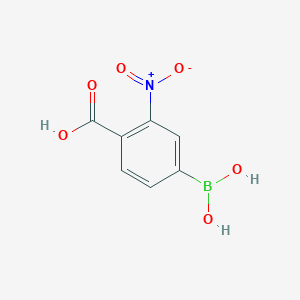

4-Borono-2-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310141. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-borono-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO6/c10-7(11)5-2-1-4(8(12)13)3-6(5)9(14)15/h1-3,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQGIZKNZHGXTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60317020 | |

| Record name | 4-borono-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80500-28-3 | |

| Record name | 80500-28-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-borono-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60317020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Carboxy-3-nitrophenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 4-Borono-2-nitrobenzoic acid?

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Borono-2-nitrobenzoic acid, with the CAS number 80500-28-3, is a substituted aromatic compound containing both a boronic acid and a nitro group.[1][2][3] These functional groups impart a unique combination of reactivity, making it a potentially valuable building block in organic synthesis and a compound of interest for drug discovery and development. The boronic acid moiety allows for participation in a variety of cross-coupling reactions, most notably the Suzuki coupling, to form carbon-carbon bonds. The nitro group, a strong electron-withdrawing group, influences the electronic properties of the aromatic ring and can be a precursor to an amino group, opening up further synthetic possibilities.

This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical and chemical characteristics, expected reactivity, and available safety information. Due to the limited availability of detailed experimental data in the public domain, some properties are inferred from the behavior of structurally related compounds.

Core Chemical Properties

A summary of the fundamental chemical and physical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₇H₆BNO₆ |

| Molecular Weight | 210.94 g/mol |

| CAS Number | 80500-28-3 |

| Appearance | Solid |

| Melting Point | 220 °C[1] |

| Boiling Point | 475.5 °C at 760 mmHg[1] |

| Solubility | Data not available. Expected to have some solubility in polar organic solvents. |

| pKa | Data not available. The presence of the electron-withdrawing nitro group is expected to increase the acidity of the carboxylic acid compared to benzoic acid. |

Reactivity and Potential Applications

The dual functionality of this compound dictates its chemical reactivity and potential applications.

Reactions involving the Boronic Acid Group:

The boronic acid group is a versatile functional group, primarily utilized in palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: This is one of the most powerful methods for forming carbon-carbon bonds. This compound can be coupled with a variety of aryl or vinyl halides to generate complex biaryl and styrenyl compounds. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of drug candidates.

-

Chan-Lam Coupling: This reaction enables the formation of carbon-heteroatom bonds, such as C-N and C-O bonds, by coupling the boronic acid with amines or alcohols.

-

Liebeskind-Srogl Coupling: This reaction allows for the coupling of boronic acids with thioesters.

Reactions involving the Nitro Group:

The nitro group is a strong deactivating and meta-directing group in electrophilic aromatic substitution. However, its most common and synthetically useful transformation is its reduction to an amine.

-

Reduction to an Amine: The nitro group can be readily reduced to an aniline derivative using various reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. The resulting aminobenzoic acid derivative is a versatile intermediate for the synthesis of a wide range of compounds, including amides, sulfonamides, and heterocyclic systems.

Logical Relationship of Functional Group Reactivity

References

4-Borono-2-nitrobenzoic acid CAS number and structure

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available information for 4-Borono-2-nitrobenzoic acid. It should be noted that this compound is not extensively documented in publicly available scientific literature, which limits the depth of information that can be provided regarding experimental protocols and biological activity.

Core Compound Identification

Chemical Name: this compound CAS Number: 80500-28-3

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

Due to the limited available data, a comprehensive table of physical and chemical properties cannot be provided. The basic molecular information is as follows:

| Property | Value |

| Molecular Formula | C₇H₆BNO₆ |

| Molecular Weight | 210.94 g/mol |

Synthesis and Experimental Protocols

Biological Activity and Signaling Pathways

There is currently no significant information available in the public domain regarding the biological activity of this compound. Consequently, no signaling pathways involving this compound can be described or visualized. Boronic acids as a class, however, are known to have various biological applications, including as enzyme inhibitors.[1][2]

Note on a Related Compound: 4-Bromo-2-nitrobenzoic Acid

It is important to distinguish this compound from the more extensively documented compound, 4-Bromo-2-nitrobenzoic acid (CAS: 99277-71-1) . The structural difference is the presence of a bromine atom instead of a boronic acid group at the 4-position.

This bromo-analogue is a known intermediate in the synthesis of various pharmaceutical compounds, including the anticancer agent Lonafarnib.[3][4] A general synthesis for 4-Bromo-2-nitrobenzoic acid involves the diazotization of 4-amino-2-nitrobenzoic acid followed by a Sandmeyer-type reaction with cuprous bromide.[3]

Summary and Future Outlook

This compound is a defined chemical entity with limited available data. For researchers and drug development professionals, this compound represents a largely unexplored area. Its structural features, a nitro group and a boronic acid moiety, suggest potential for applications in medicinal chemistry, particularly as boronic acids are known to interact with biological targets. However, without experimental data, its utility remains speculative. Further research is required to determine its physicochemical properties, develop reliable synthetic routes, and investigate any potential biological activity.

References

Physical and spectral data of 4-Borono-2-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and spectral data available for 4-Borono-2-nitrobenzoic acid, a versatile building block in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data in publicly accessible databases, this guide also includes predicted spectral information based on analogous compounds and detailed, generalized experimental protocols for its synthesis and characterization.

Physicochemical Properties

This compound is a solid organic compound. The presence of the boronic acid, carboxylic acid, and nitro functional groups imparts unique reactivity, making it a valuable reagent in various chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions.

| Property | Value |

| CAS Number | 80500-28-3 |

| Molecular Formula | C₇H₆BNO₆ |

| Molecular Weight | 210.94 g/mol |

| Melting Point | 220 °C |

| Boiling Point | 475.5 °C at 760 mmHg |

| Appearance | Solid |

Synthesis and Experimental Protocols

A plausible and commonly employed method for the synthesis of this compound is the Miyaura borylation of 4-bromo-2-nitrobenzoic acid. This palladium-catalyzed reaction involves the conversion of an aryl halide to an aryl boronate ester, which can then be hydrolyzed to the corresponding boronic acid.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Miyaura Borylation

This protocol is a generalized procedure and may require optimization for the specific substrate.

Materials:

-

4-Bromo-2-nitrobenzoic acid

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., potassium acetate, KOAc)

-

Anhydrous solvent (e.g., dioxane, DMSO)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add 4-bromo-2-nitrobenzoic acid (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), the palladium catalyst (e.g., 3 mol%), and the base (e.g., 3.0 equiv).

-

Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (typically several hours), monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude boronate ester can be purified by column chromatography on silica gel.

-

Hydrolysis of the purified boronate ester to the boronic acid is typically achieved by treatment with an aqueous acid or by other standard methods.

Spectral Data (Predicted)

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the acidic protons of the carboxylic acid and boronic acid groups. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group and the boronic acid group.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~10-13 | Singlet (broad) | -COOH |

| ~8.2-8.5 | Multiplet | Aromatic CH |

| ~7.8-8.1 | Multiplet | Aromatic CH |

| ~8-10 | Singlet (broad) | -B(OH)₂ |

Predicted ¹³C NMR Data

The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule. The carboxyl carbon will be significantly downfield, and the aromatic carbons will be in the typical aromatic region, with their shifts influenced by the substituents.

| Chemical Shift (ppm) | Assignment |

| ~165-170 | C=O |

| ~148-152 | C-NO₂ |

| ~130-140 | Aromatic CH |

| ~120-130 | Aromatic CH |

| (variable) | C-B |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will exhibit characteristic absorption bands for the O-H, C=O, N-O, and B-O bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3200 | Broad | O-H stretch (boronic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1530 & ~1350 | Strong | Asymmetric & Symmetric N-O stretch (nitro group) |

| ~1350 | Strong | B-O stretch |

| ~1600-1450 | Medium-Weak | C=C stretch (aromatic) |

Mass Spectrometry Data

In a mass spectrum, the molecular ion peak [M]⁺ or [M-H]⁻ would be expected, corresponding to the molecular weight of the compound (210.94 g/mol ). Fragmentation patterns would likely involve the loss of water, the nitro group, and the carboxylic acid group.

Experimental Workflow for Characterization

Caption: Workflow for the synthesis and characterization of the compound.

This guide serves as a foundational resource for professionals working with this compound. While direct experimental data is limited, the provided information on its properties, a reliable synthetic approach, and predicted spectral characteristics offers a solid starting point for its application in research and development. It is strongly recommended that researchers perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

A Technical Guide to the Solubility Profile of 4-Borono-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative solubility data for 4-Borono-2-nitrobenzoic acid. This guide presents available qualitative information for the structurally related compound, 4-Bromo-2-nitrobenzoic acid, to serve as a valuable reference. The principles and methodologies described herein are directly applicable to solubility studies of this compound.

Introduction

This compound is an aromatic carboxylic acid derivative containing both a boronic acid and a nitro group. These functional groups make it a compound of interest in organic synthesis and medicinal chemistry. A thorough understanding of its solubility in various organic solvents is fundamental for its application in reaction engineering, purification by crystallization, and formulation development. This guide summarizes the available solubility information for a related compound and provides a detailed experimental protocol for the determination of the solubility of this compound.

Expected Solubility Profile Based on a Structural Analog

While specific data for this compound is not available, the solubility of 4-Bromo-2-nitrobenzoic acid can provide some insight into its expected behavior. The presence of a carboxylic acid and a nitro group suggests that the compound will exhibit some degree of polarity. Aromatic carboxylic acids are typically soluble in polar organic solvents and have limited solubility in non-polar solvents. The boronic acid group in the target compound is also polar and can participate in hydrogen bonding, which would be expected to enhance its solubility in polar protic solvents.

The following table summarizes the reported qualitative solubility of 4-Bromo-2-nitrobenzoic acid in common laboratory solvents. It is anticipated that this compound will exhibit a similar, though not identical, solubility profile. It is described as a yellow crystalline solid with moderate solubility in organic solvents and limited solubility in water[1].

| Solvent | Formula | Type | Reported Solubility of 4-Bromo-2-nitrobenzoic acid |

| Methanol | CH₃OH | Polar Protic | Soluble[2] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[2] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble[2] |

| Water | H₂O | Polar Protic | Insoluble[2] |

Experimental Protocol: Determination of Equilibrium Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent. This protocol outlines the steps for determining the solubility of this compound.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., methanol, ethanol, acetone, water, etc.)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the bottom.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any fine particles.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the respective solvents.

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved solid.

-

-

Calculation:

-

The solubility of this compound in each solvent is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

-

Visualizing the Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships that guide the prediction of solubility.

References

Synthesis and purification of 4-Borono-2-nitrobenzoic acid from 4-bromo-2-nitrotoluene

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 4-Borono-2-nitrobenzoic acid, a valuable building block in medicinal chemistry and organic synthesis, starting from 4-bromo-2-nitrotoluene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, data presentation, and workflow visualization.

Introduction

This compound is a versatile bifunctional molecule featuring a boronic acid moiety and a nitro-substituted benzoic acid. The boronic acid group makes it a key participant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds.[1][2] The presence of the nitro and carboxylic acid groups offers additional handles for chemical modification, making this compound a valuable intermediate in the synthesis of complex organic molecules and pharmaceutical agents. This guide outlines a reliable two-step synthetic route starting from the commercially available 4-bromo-2-nitrotoluene.

Synthetic Pathway Overview

The synthesis of this compound from 4-bromo-2-nitrotoluene is accomplished in two primary steps:

-

Oxidation: The methyl group of 4-bromo-2-nitrotoluene is oxidized to a carboxylic acid to yield the intermediate, 4-bromo-2-nitrobenzoic acid.

-

Borylation: The bromine atom of 4-bromo-2-nitrobenzoic acid is replaced with a boronic acid group via a Miyaura borylation reaction to afford the final product.

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of 4-bromo-2-nitrobenzoic acid

The oxidation of the methyl group of 4-bromo-2-nitrotoluene to a carboxylic acid can be achieved using strong oxidizing agents such as potassium permanganate or sodium dichromate in an acidic medium.[3][4]

Method: Oxidation with Sodium Dichromate and Sulfuric Acid

This protocol is adapted from a general procedure for the oxidation of nitrotoluenes.[4]

Reaction Scheme:

4-bromo-2-nitrotoluene → 4-bromo-2-nitrobenzoic acid

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) |

| 4-bromo-2-nitrotoluene | 216.03 | 21.6 | 0.1 |

| Sodium Dichromate Dihydrate | 298.00 | 68.0 | 0.23 |

| Concentrated Sulfuric Acid | 98.08 | 170.0 | 1.73 |

| Water | 18.02 | 150 mL | - |

| 5% Sodium Hydroxide Solution | - | As needed | - |

| 10% Sulfuric Acid Solution | - | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-bromo-2-nitrotoluene (21.6 g, 0.1 mol), sodium dichromate dihydrate (68.0 g, 0.23 mol), and water (150 mL).

-

Begin stirring the mixture and slowly add concentrated sulfuric acid (170.0 g) over a period of 30 minutes. The heat of dilution will cause the reaction mixture to warm up, initiating the oxidation.

-

After the addition of sulfuric acid is complete and the initial exothermic reaction has subsided, heat the mixture to a gentle boil for 1 hour.

-

Cool the reaction mixture to room temperature and then dilute with 200 mL of cold water.

-

Filter the crude product through a Buchner funnel and wash the filter cake with 100 mL of water.

-

To remove chromium salts, transfer the crude product to a beaker, add 100 mL of 5% sulfuric acid, and warm the mixture on a water bath with stirring for 15 minutes.

-

Cool the mixture and filter the solid.

-

Dissolve the purified solid in a 5% sodium hydroxide solution, and filter to remove any remaining chromium hydroxide and unreacted starting material.

-

Acidify the filtrate with 10% sulfuric acid with stirring to precipitate the 4-bromo-2-nitrobenzoic acid.

-

Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield the product.

Expected Yield: 80-85%.

Physical Properties:

| Property | Value |

| Appearance | Light yellow solid |

| Melting Point | 165-169 °C |

Step 2: Synthesis of this compound

The conversion of 4-bromo-2-nitrobenzoic acid to this compound is achieved via a palladium-catalyzed Miyaura borylation reaction using bis(pinacolato)diboron as the boron source.[5][6]

Reaction Scheme:

4-bromo-2-nitrobenzoic acid → 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-nitrobenzoic acid → this compound

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) |

| 4-bromo-2-nitrobenzoic acid | 246.01 | 12.3 | 0.05 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 15.2 | 0.06 |

| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 731.74 | 1.10 | 0.0015 |

| Potassium Acetate (KOAc) | 98.14 | 14.7 | 0.15 |

| 1,4-Dioxane (anhydrous) | 88.11 | 250 mL | - |

| 2M Hydrochloric Acid | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

| Brine | - | As needed | - |

Procedure:

-

In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-bromo-2-nitrobenzoic acid (12.3 g, 0.05 mol), bis(pinacolato)diboron (15.2 g, 0.06 mol), Pd(dppf)Cl₂ (1.10 g, 0.0015 mol), and potassium acetate (14.7 g, 0.15 mol).

-

Add anhydrous 1,4-dioxane (250 mL) to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude boronate ester.

-

Dissolve the crude ester in a mixture of acetone and water.

-

Add 2M hydrochloric acid and stir the mixture at room temperature for 2-4 hours to hydrolyze the pinacol ester to the boronic acid.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

Purification of the final product is crucial to remove any residual starting material, catalyst, and by-products. Recrystallization is a common and effective method.

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot solvent, such as a mixture of water and ethanol or acetone.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Summary

Product Characterization:

| Compound | Yield (%) | Melting Point (°C) | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-bromo-2-nitrobenzoic acid | 80-85 | 165-169 | C₇H₄BrNO₄ | 246.01 |

| This compound | 60-70 | >200 (decomposes) | C₇H₆BNO₆ | 210.94 |

Experimental Workflow Visualization

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Key Reactive Sites of 4-Borono-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Borono-2-nitrobenzoic acid is a trifunctional organic molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structure, featuring a boronic acid, a carboxylic acid, and a nitro group on a benzene ring, offers multiple avenues for chemical modification. This guide provides a detailed analysis of the key reactive sites of the this compound molecule, outlining its principal reactions, and offering insights into its synthetic utility. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide draws upon established principles of organic chemistry and data from closely related analogues.

Molecular Structure and Reactive Sites

The chemical structure of this compound presents three primary reactive functional groups, each with distinct chemical properties and reactivities. The spatial arrangement of these groups, particularly the ortho-relationship between the nitro and carboxylic acid groups, and the para-relationship between the boronic acid and nitro groups, significantly influences the molecule's reactivity.

The primary reactive sites are:

-

The Boronic Acid Group (-B(OH)₂): This functional group is paramount for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.

-

The Carboxylic Acid Group (-COOH): This group is a classical site for reactions such as esterification and amidation, allowing for the introduction of a wide variety of molecular fragments.

-

The Nitro Group (-NO₂): The strongly electron-withdrawing nitro group can be reduced to an amino group, which can then undergo a host of further functionalizations.

Key Reactions and Experimental Considerations

Suzuki-Miyaura Coupling at the Boronic Acid Site

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and the boronic acid moiety of this compound is a prime site for this reaction. This palladium-catalyzed cross-coupling reaction forms a new carbon-carbon bond between the boronic acid and an organohalide or triflate.

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][2]

Experimental Protocol (General): A general protocol for the Suzuki-Miyaura coupling of an arylboronic acid is as follows:

-

To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system (e.g., a mixture of toluene, ethanol, and water or dioxane and water) is added.

-

The reaction mixture is heated, typically between 80-110 °C, and monitored by TLC or LC-MS until completion.

-

Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with aqueous solutions to remove inorganic byproducts.

-

The organic layer is dried, concentrated, and the product is purified by chromatography.[3]

Quantitative Data (Representative): Direct quantitative data for this compound is not readily available. The following table provides representative data for the Suzuki-Miyaura coupling of a related compound, 4-bromo-2-hydroxybenzaldehyde, with various arylboronic acids to illustrate typical reaction conditions and yields.

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 92 |

| 3-Thienylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 8 | 78 |

This data is illustrative and based on analogous reactions.[4]

Logical Workflow for Suzuki-Miyaura Coupling:

Amide Bond Formation at the Carboxylic Acid Site

The carboxylic acid group of this compound is a versatile handle for the formation of amide bonds, which are prevalent in pharmaceuticals and biologically active molecules. This transformation is typically achieved by activating the carboxylic acid followed by reaction with an amine.

Reaction Principle: Direct amidation of a carboxylic acid with an amine is generally unfavorable and requires high temperatures. Therefore, coupling agents are employed to convert the carboxylic acid into a more reactive electrophile, which is then readily attacked by the amine nucleophile. Common coupling agents include carbodiimides (e.g., DCC, EDC) and phosphonium or uronium salts (e.g., HBTU, HATU).[5]

Experimental Protocol (General):

-

Dissolve this compound (1.0 eq.) and a coupling agent (e.g., HATU, 1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere.

-

Add a non-nucleophilic base (e.g., DIPEA or Et₃N, 2.0-3.0 eq.) to the mixture.

-

After a short activation period (5-10 minutes), add the desired amine (1.0-1.2 eq.).

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction with an organic solvent and wash sequentially with dilute acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer, concentrate, and purify the resulting amide by chromatography or recrystallization.

Quantitative Data (Representative): The following table presents typical yields for the amidation of benzoic acid with various amines using a common coupling agent, illustrating the general efficiency of this reaction.

| Amine | Coupling Agent | Base | Solvent | Yield (%) |

| Benzylamine | HATU | DIPEA | DMF | 95 |

| Morpholine | EDC/HOBt | NMM | CH₂Cl₂ | 88 |

| Aniline | T3P | Pyridine | EtOAc | 75 |

This data is for benzoic acid and serves as a general guide.

Signaling Pathway for Amide Bond Formation:

Reduction of the Nitro Group

The nitro group in this compound can be reduced to a primary amine, providing a key synthetic intermediate for further diversification. A variety of reducing agents can accomplish this transformation, with the choice often depending on the presence of other sensitive functional groups.

Reaction Principle: The reduction of an aromatic nitro group to an amine involves the transfer of six electrons and six protons. This can be achieved through catalytic hydrogenation or with the use of dissolving metals in acidic media.[6]

Experimental Protocol (General):

-

Catalytic Hydrogenation: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). Add a catalyst, such as 10% palladium on carbon (Pd/C). Place the mixture under an atmosphere of hydrogen gas (typically 1-4 atm) and stir vigorously until the uptake of hydrogen ceases. Filter the reaction mixture through celite to remove the catalyst, and concentrate the filtrate to obtain the amino-benzoic acid derivative.

-

Metal-Acid Reduction: Dissolve or suspend this compound in an acidic solution (e.g., aqueous HCl). Add a metal such as iron (Fe), tin (Sn), or zinc (Zn) powder in portions. The reaction is often exothermic and may require cooling. Stir until the reaction is complete (monitored by TLC or LC-MS). Filter the reaction mixture to remove the metal salts and neutralize the filtrate to precipitate the product.

Quantitative Data (Representative): The reduction of nitroarenes is generally a high-yielding reaction. The table below provides typical conditions and yields for the reduction of various nitrobenzoic acids.

| Substrate | Reducing Agent/Catalyst | Solvent | Conditions | Yield (%) |

| 4-Nitrobenzoic acid | H₂, Pd/C (10%) | Methanol | 1 atm H₂, rt, 4h | >95 |

| 2-Nitrobenzoic acid | Fe, NH₄Cl | EtOH/H₂O | Reflux, 2h | 90 |

| 3-Nitrobenzoic acid | SnCl₂·2H₂O | Ethanol | Reflux, 3h | 85 |

This data is based on various nitrobenzoic acid isomers and serves as a general reference.

Logical Relationship for Nitro Group Reduction:

Spectroscopic and Physicochemical Data (Predicted)

| Property | Predicted Value/Features |

| Molecular Formula | C₇H₆BNO₆ |

| Molecular Weight | 210.94 g/mol |

| ¹H NMR | Aromatic protons with complex splitting patterns due to the substitution pattern. A broad singlet for the boronic acid protons (-B(OH)₂), which is exchangeable with D₂O. A broad singlet for the carboxylic acid proton (-COOH), also exchangeable. |

| ¹³C NMR | Six distinct aromatic carbon signals. A signal for the carboxylic acid carbon. The carbon attached to the boron atom will likely show a broad signal. |

| IR Spectroscopy | Broad O-H stretch from the carboxylic acid and boronic acid groups (approx. 3300-2500 cm⁻¹). A C=O stretch for the carboxylic acid (approx. 1700 cm⁻¹). N-O stretching bands for the nitro group (approx. 1530 and 1350 cm⁻¹). B-O stretching bands (approx. 1350 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight. Characteristic fragmentation patterns involving the loss of H₂O, CO₂, and NO₂. |

Conclusion

This compound is a highly functionalized molecule with three distinct reactive sites that can be addressed with a high degree of chemical selectivity. The boronic acid group is a key handle for Suzuki-Miyaura cross-coupling reactions, the carboxylic acid allows for the formation of amides and esters, and the nitro group can be reduced to an amine for further derivatization. This trifunctional nature makes it a valuable building block for the synthesis of complex molecules, particularly in the field of drug discovery. While direct experimental data for this specific compound is limited, the well-established reactivity of its constituent functional groups provides a solid foundation for its application in organic synthesis. Researchers are encouraged to use the general protocols and representative data in this guide as a starting point for their synthetic endeavors, with the understanding that optimization will be necessary for specific applications.

References

Stability and Recommended Storage Conditions for 4-Borono-2-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Borono-2-nitrobenzoic acid. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from safety data sheets (SDS) of structurally related molecules, general knowledge of arylboronic acid chemistry, and established protocols for stability testing.

Core Concepts in Stability of Arylboronic Acids

Arylboronic acids, including this compound, are generally stable compounds under ambient conditions. However, their stability can be influenced by several factors, primarily moisture, pH, light, and temperature. The key degradation pathways for arylboronic acids are protodeboronation and oxidation.

Protodeboronation: This is a hydrolytic process where the carbon-boron bond is cleaved, and the boronic acid group is replaced by a hydrogen atom. This process can be catalyzed by both acidic and basic conditions. The presence of electron-withdrawing groups, such as the nitro group in this compound, can influence the susceptibility to this degradation pathway.

Oxidation: The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid. This process can be accelerated by exposure to air and certain oxidizing agents.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on general guidelines for arylboronic acids and related nitrobenzoic acid derivatives.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Room temperature (15-25°C) is generally acceptable for short-term storage. For long-term storage, refrigeration (2-8°C) is recommended. | Minimizes thermal degradation and slows down potential hydrolytic and oxidative reactions. |

| Humidity | Keep in a tightly sealed container in a dry environment. | Prevents hydrolysis (protodeboronation) of the boronic acid moiety. |

| Light | Store in a light-resistant container or in the dark. | Protects the compound from potential photodegradation, especially given the presence of the nitroaromatic chromophore. |

| Atmosphere | For long-term storage or for highly sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable. | Minimizes oxidative degradation. |

Experimental Protocols for Stability Assessment

A comprehensive evaluation of the stability of this compound should involve forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines. These studies are designed to identify potential degradation products and pathways.

Forced Degradation Study Protocol

The following table outlines a general protocol for a forced degradation study of this compound.

| Stress Condition | Proposed Experimental Setup | Analytical Technique |

| Acid Hydrolysis | Dissolve the compound in a solution of 0.1 N HCl and heat at 60°C for a specified period (e.g., 24, 48 hours). | HPLC-UV/MS, ¹H NMR, ¹¹B NMR |

| Base Hydrolysis | Dissolve the compound in a solution of 0.1 N NaOH and heat at 60°C for a specified period. | HPLC-UV/MS, ¹H NMR, ¹¹B NMR |

| Oxidative Degradation | Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period. | HPLC-UV/MS, ¹H NMR, ¹¹B NMR |

| Thermal Degradation | Heat the solid compound at a temperature below its melting point (e.g., 100°C) for a specified period. | HPLC-UV/MS, DSC, TGA |

| Photostability | Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A dark control should be maintained. | HPLC-UV/MS |

Analytical Methods: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV and Mass Spectrometric (MS) detection is the primary tool for separating and identifying the parent compound and its degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹¹B) can provide structural confirmation of the degradants.

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates a general workflow for conducting stability studies on this compound.

Speculative Degradation Pathway

Based on the known degradation mechanisms of arylboronic acids, the following diagram illustrates a speculative degradation pathway for this compound.

Conclusion

In-Depth Technical Review: 4-Borono-2-nitrobenzoic Acid in the Development of Novel Enzyme Inhibitors

For Immediate Release

A comprehensive analysis of 4-borono-2-nitrobenzoic acid and its derivatives reveals their significant potential as inhibitors of bacterial β-lactamase enzymes, offering a promising avenue for combating antibiotic resistance. This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis, application, and quantitative inhibitory data associated with this class of compounds.

Core Application: Inhibition of AmpC β-Lactamase

This compound and its analogs have emerged as potent inhibitors of AmpC β-lactamase, a key enzyme responsible for bacterial resistance to β-lactam antibiotics. The boronic acid moiety acts as a transition-state analog, reversibly binding to the catalytic serine residue in the enzyme's active site. This interaction blocks the hydrolysis of β-lactam antibiotics, thereby restoring their efficacy.

A seminal study in the Bioorganic & Medicinal Chemistry Letters systematically explored the structure-activity relationship of phenyl boronic acid derivatives, including those with nitro and carboxyl substitutions, against E. coli AmpC β-lactamase. The research highlighted the importance of molecular modifications to enhance binding affinity and improve pharmacokinetic properties.

Quantitative Inhibitory Data

The inhibitory activities of various boronic acid derivatives against AmpC β-lactamase have been quantified, with the inhibition constant (Ki) being a key metric. Lower Ki values indicate stronger inhibition. The following table summarizes the Ki values for selected compounds from the aforementioned study, demonstrating the impact of different substituents on inhibitory potency.

| Compound | Substituents | Ki (nM) |

| 1 | 3-carboxyphenyl | 83 |

| 2 | 3-nitrophenyl | Not Reported |

| 3-aminophenylboronic acid | 3-aminophenyl | Not Reported |

| Benzo[b]thiophene-2-boronic acid | Benzo[b]thiophene-2-yl | 27 |

Note: While this compound itself was not explicitly detailed in the inhibitory data of the primary study, the data for related substituted phenyl boronic acids provide a strong rationale for its potential as a potent inhibitor.

Experimental Protocols

General Synthesis of Phenyl Boronic Acid Derivatives

The synthesis of substituted phenyl boronic acids typically involves the reaction of a corresponding aryl bromide with a diboron ester in the presence of a palladium catalyst, followed by hydrolysis. For compounds not commercially available, a common route is the Suzuki-Miyaura cross-coupling reaction.

A representative synthetic protocol is as follows:

-

A mixture of the aryl bromide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.03 equiv) in an appropriate solvent (e.g., dioxane) is degassed and heated under an inert atmosphere.

-

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.

-

The resulting boronate ester is then hydrolyzed, typically using an acid or base, to yield the desired boronic acid.

-

Purification is achieved through recrystallization or column chromatography.

Enzyme Inhibition Assay

The inhibitory activity of the synthesized compounds against AmpC β-lactamase is determined using a spectrophotometric assay.

Protocol Outline:

-

The enzyme is pre-incubated with various concentrations of the inhibitor in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

The reaction is initiated by the addition of a chromogenic β-lactam substrate, such as nitrocefin.

-

The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength over time.

-

The Ki values are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the enzyme inhibition mechanism and the general experimental workflow.

Caption: Mechanism of AmpC β-lactamase inhibition.

Caption: General experimental workflow.

Conclusion

This compound and its derivatives represent a compelling class of molecules for the development of novel β-lactamase inhibitors. The synthetic accessibility and the tunable nature of the phenylboronic acid scaffold allow for systematic optimization of inhibitory potency and pharmacokinetic profiles. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to overcoming the challenge of antibiotic resistance. Further investigation into the specific properties of this compound is warranted to fully elucidate its therapeutic potential.

Understanding the reactivity of the boronic acid group in 4-Borono-2-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity of the boronic acid functional group in 4-Borono-2-nitrobenzoic acid (CAS No. 80500-28-3). The presence of both a sterically demanding and strongly electron-withdrawing nitro group at the ortho position, combined with a para-directing carboxylic acid group, imparts a unique and complex reactivity profile to this molecule. This document outlines its key physicochemical properties, explores its participation in cornerstone cross-coupling reactions, discusses other significant transformations, and provides representative experimental protocols.

Physicochemical Properties and Structural Features

This compound is a trifunctional aromatic compound. The boronic acid group is the primary site for cross-coupling reactions, while the nitro and carboxylic acid groups significantly modulate its reactivity and solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 80500-28-3 | [1][2][3][4] |

| Molecular Formula | C₇H₆BNO₆ | [1][2] |

| Molecular Weight | 210.94 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Storage | Sealed in dry, room temperature | [1] |

Factors Influencing the Reactivity of the Boronic Acid Group

The reactivity of the C-B bond in this compound is governed by a combination of electronic and steric factors, primarily dictated by the ortho-nitro group.

-

Electronic Effects : The nitro group is a potent electron-withdrawing group.[5][6] This effect decreases the electron density of the aromatic ring and the nucleophilicity of the aryl group attached to the boron atom. This deactivation can slow down crucial steps in catalytic cycles, such as transmetalation in Suzuki-Miyaura coupling.[5]

-

Steric Hindrance : The placement of the bulky nitro group adjacent to the boronic acid moiety creates significant steric hindrance. This can impede the approach of the boronic acid to the metal center of the catalyst, thereby reducing reaction rates and overall efficiency.[5][7][8] This "ortho effect" is a well-documented challenge in reactions involving ortho-substituted phenylboronic acids.

A survey of literature comparing nitrophenylboronic acid isomers in Suzuki-Miyaura coupling reveals a general reactivity trend of para > meta >> ortho .[5] This suggests that this compound is expected to be considerably less reactive than its 3-nitro and 4-nitro isomers.

Table 2: Representative Comparison of Reactivity in Nitrophenylboronic Acid Isomers

| Isomer | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |

| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 88 |

| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 20 |

Data compiled from representative literature to illustrate the general reactivity trend.[5] Conditions are not identical across all entries.

Key Reactions and Methodologies

Despite the challenges posed by its substitution pattern, this compound can participate in several critical synthetic transformations. Overcoming its inherent low reactivity often requires carefully optimized conditions, including the use of highly active catalyst systems.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron compound with an organic halide or triflate using a palladium catalyst and a base.[9] For a sterically hindered and electronically deactivated substrate like this compound, successful coupling typically requires robust catalytic systems (e.g., those employing electron-rich, bulky phosphine ligands like SPhos, XPhos, or RuPhos) and elevated temperatures.

-

Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 mmol), the aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂; 2 mol%), a phosphine ligand (e.g., SPhos; 4 mol%), and a base (e.g., K₃PO₄; 3.0 mmol).

-

Solvent Addition : Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v, 5 mL).

-

Reaction : Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress using TLC or LC-MS. Due to the low reactivity of the substrate, extended reaction times (12-24 hours) may be necessary.[5]

-

Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and facilitate extraction. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel.

Chan-Lam Coupling

The Chan-Lam coupling provides a method for forming C-N or C-O bonds by coupling an aryl boronic acid with an amine or alcohol, respectively. This reaction is typically catalyzed by copper complexes and has the advantage of being operable in the presence of air.[10][11][12]

-

Setup : In a vial open to the atmosphere, combine this compound (1.5 mmol), the amine (1.0 mmol), a copper catalyst (e.g., Cu(OAc)₂; 10-20 mol%), and a suitable solvent like methanol or dichloromethane (5 mL). A base such as pyridine or triethylamine (2.0 mmol) may be required.[13]

-

Reaction : Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up : Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst. Rinse the pad with the reaction solvent.

-

Purification : Concentrate the filtrate and purify the residue by flash column chromatography to isolate the N-arylated product.

Other Transformations

The boronic acid group can be oxidized to a hydroxyl group, providing a route to synthesize 4-hydroxy-2-nitrobenzoic acid. This transformation is typically achieved using an oxidizing agent like hydrogen peroxide (H₂O₂) under basic conditions.

The nitro group is readily reducible to an amine, which would yield 2-amino-4-boronobenzoic acid. This transformation is a valuable step for introducing a nucleophilic site for further functionalization. Common reducing agents include metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) or catalytic hydrogenation (e.g., H₂, Pd/C). Care must be taken as protodeboronation (cleavage of the C-B bond) can be a significant side reaction under harsh acidic or reductive conditions.[7][8]

Conclusion

This compound presents a challenging yet valuable substrate for synthetic chemists. Its reactivity is dominated by the strong electron-withdrawing and sterically hindering effects of the ortho-nitro group, which significantly retards its participation in common boronic acid reactions. Successful transformations, particularly in Suzuki-Miyaura and Chan-Lam couplings, necessitate the use of highly active, modern catalyst systems and carefully optimized reaction conditions. Understanding these inherent reactivity patterns is crucial for leveraging this trifunctional building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

- 1. 80500-28-3|this compound|BLD Pharm [bldpharm.com]

- 2. pschemicals.com [pschemicals.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. Benzoic acid, 4-borono-2-nitro-,(CAS# 80500-28-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Reductive coupling of nitro compounds with boronic acid derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05100E [pubs.rsc.org]

- 8. Reductive coupling of nitro compounds with boronic acid derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Chan-Lam Coupling [organic-chemistry.org]

- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

The Trifunctional Linchpin: A Technical Guide to the Synthetic Utility of 4-Borono-2-nitrobenzoic Acid

For Immediate Release

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Borono-2-nitrobenzoic acid, a commercially available trifunctional reagent, presents a unique and powerful platform for the construction of complex molecular architectures. Possessing a boronic acid, a nitro group, and a carboxylic acid moiety within a single, sterically defined framework, this compound offers orthogonal reactivity, enabling sequential and diverse chemical transformations. This technical guide provides an in-depth analysis of the synthesis and potential applications of this compound in modern organic synthesis, with a focus on its role as a versatile building block in the development of novel pharmaceuticals and functional materials. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate its adoption and exploration in the laboratory.

Introduction

The quest for novel molecular entities with tailored properties is a driving force in pharmaceutical and materials science. Bifunctional and trifunctional building blocks are of paramount importance in this endeavor, as they allow for the rapid and efficient generation of molecular diversity. This compound emerges as a particularly attractive scaffold due to the distinct and chemoselectively addressable nature of its three functional groups. The boronic acid is a well-established precursor for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The nitro group, a strong electron-withdrawing group, can be readily reduced to an amine, which then serves as a handle for a vast array of subsequent chemical modifications. Finally, the carboxylic acid provides a convenient site for amide bond formation, esterification, or other derivatizations. This guide will explore the synthesis of this versatile reagent and delve into the potential synthetic pathways it unlocks.

Synthesis of this compound

The most direct and efficient route to this compound is through the palladium-catalyzed Miyaura borylation of the corresponding aryl bromide, 4-bromo-2-nitrobenzoic acid. This reaction typically employs a palladium catalyst, a phosphine ligand, a boron source such as bis(pinacolato)diboron (B₂pin₂), and a base. The ortho-nitro group, being strongly electron-withdrawing, can influence the reactivity of the aryl bromide, and reaction conditions may require careful optimization.

Experimental Protocol: Miyaura Borylation of 4-Bromo-2-nitrobenzoic Acid

This protocol is adapted from established procedures for the borylation of electron-deficient aryl bromides.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

4-Bromo-2-nitrobenzoic acid

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add 4-bromo-2-nitrobenzoic acid (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium acetate (3.0 equiv).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous, degassed 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with 1 M HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude boronate ester can be purified by column chromatography on silica gel.

-

Subsequent hydrolysis of the pinacol ester with an aqueous acid (e.g., HCl) will yield the final this compound.

Table 1: Representative Reaction Parameters for Miyaura Borylation

| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromo-2-nitrobenzoic acid | Pd(dppf)Cl₂ (3) | KOAc (3) | Dioxane | 80 | 18 | ~85 |

| 2 | 1-Bromo-2-nitrobenzene | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2) | Toluene | 100 | 12 | 92 |

Note: Yields are approximate and may vary depending on the specific reaction conditions and scale.

Potential Applications in Organic Synthesis

The trifunctional nature of this compound allows for a multitude of synthetic strategies. The following sections outline key transformations for each functional group.

Suzuki-Miyaura Cross-Coupling of the Boronic Acid Moiety

The boronic acid group is a prime handle for Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures. The presence of the ortho-nitro group can influence the electronic properties of the boronic acid and may require specific ligand and base combinations for optimal reactivity.

Workflow for Suzuki-Miyaura Coupling:

Figure 2: Suzuki-Miyaura Coupling Workflow.

Representative Experimental Protocol:

This protocol is based on the coupling of 2-nitrophenylboronic acid with aryl halides.[1]

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous toluene and water

Procedure:

-

In a Schlenk tube, combine this compound (1.2 equiv), the aryl halide (1.0 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

-

Evacuate and backfill the tube with argon.

-

Add degassed toluene and water (typically in a 10:1 ratio).

-

Heat the mixture to 100 °C for 12-18 hours.

-

After cooling, dilute the reaction with ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Table 2: Suzuki-Miyaura Coupling of Substituted Arylboronic Acids

| Entry | Arylboronic Acid | Aryl Halide | Catalyst/Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 95 |

| 2 | 4-Carboxyphenylboronic acid | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DME/H₂O | 85 | 90 |

Chemoselective Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, providing a key intermediate for further functionalization. This transformation must be performed under conditions that do not affect the boronic acid or carboxylic acid moieties. Catalytic hydrogenation or transfer hydrogenation are common methods.

Reaction Pathway for Nitro Reduction:

Figure 3: Chemoselective Nitro Group Reduction.

Representative Experimental Protocol:

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

-

Dissolve this compound (1.0 equiv) in ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C (5-10 mol% Pd).

-

Evacuate the flask and backfill with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (1 atm) at room temperature for 2-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or chromatography.

Table 3: Conditions for Chemoselective Nitro Reduction

| Entry | Substrate | Reducing Agent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Nitrophenylboronic acid | H₂ (1 atm), Pd/C | EtOH | rt | 3 | >95 |

| 2 | 3-Nitrobenzoic acid | Fe/HCl | H₂O/EtOH | 80 | 2 | 90 |

Amide Bond Formation from the Carboxylic Acid

The carboxylic acid functionality can be readily converted to an amide using standard coupling reagents or, more elegantly, through boronic acid-catalyzed direct amidation. The latter avoids the use of stoichiometric activating agents, aligning with green chemistry principles.

Logical Flow for Amide Formation:

Figure 4: Boronic Acid-Catalyzed Amidation.

Representative Experimental Protocol:

Materials:

-

This compound

-

Amine (e.g., benzylamine)

-

Phenylboronic acid (as catalyst)

-

Activated molecular sieves (4 Å)

-

Toluene

Procedure:

-

To a round-bottom flask, add this compound (1.0 equiv), the amine (1.1 equiv), phenylboronic acid (0.1 equiv), and activated molecular sieves.

-

Add toluene and heat the mixture to reflux with a Dean-Stark trap to remove water.

-

Monitor the reaction by TLC.

-

After completion (typically 12-24 hours), cool the reaction, filter off the molecular sieves, and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Table 4: Amide Bond Formation Conditions

| Entry | Carboxylic Acid | Amine | Coupling Method | Solvent | Temp (°C) | Yield (%) |

| 1 | This compound | Benzylamine | Boronic acid catalysis | Toluene | 110 | ~70-80 |

| 2 | Benzoic acid | Aniline | EDC/HOBt | DMF | rt | >90 |

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its trifunctional nature allows for a wide range of chemoselective transformations, making it an ideal starting point for the synthesis of complex molecules. The ability to perform Suzuki-Miyaura coupling, nitro group reduction, and carboxylic acid derivatization in a controlled manner opens up numerous possibilities for the construction of novel drug candidates and advanced materials. The experimental protocols and data presented in this guide are intended to serve as a starting point for researchers to explore the full potential of this powerful synthetic tool. Further investigation into the orthogonal reactivity and one-pot transformations involving this molecule is warranted and expected to yield exciting new synthetic methodologies.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Disposal of 4-Bromo-2-nitrobenzoic Acid

For researchers, scientists, and drug development professionals, the proper management of chemical reagents is paramount to ensuring a safe and productive laboratory environment. This in-depth technical guide focuses on the safe handling, storage, and disposal of 4-Bromo-2-nitrobenzoic acid, a versatile intermediate in organic synthesis.[1] Adherence to these guidelines is critical for minimizing risks and ensuring regulatory compliance.

Section 1: Chemical and Physical Properties

4-Bromo-2-nitrobenzoic acid is a yellow crystalline solid.[2] Understanding its physical and chemical properties is the first step in safe handling.

| Property | Value | Reference |

| Molecular Formula | C7H4BrNO4 | [1][2] |

| Molecular Weight | 246.01 g/mol | [3] |

| Appearance | Light yellow to yellow crystalline solid/powder | [2][4] |

| Melting Point | 165 - 169 °C (329 - 336.2 °F) | [3][4] |

| Solubility | Soluble in ethanol, methanol, and acetone; Insoluble in water. | [2] |

Section 2: Hazard Identification and Safety Precautions

4-Bromo-2-nitrobenzoic acid is classified as a hazardous substance. The primary hazards are summarized in the table below.

| Hazard Classification | GHS Category | Precautionary Statement Codes |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation. |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |

| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |

This table is a summary. Always refer to the full Safety Data Sheet for complete hazard information.

Personal Protective Equipment (PPE):

To mitigate the risks associated with handling 4-Bromo-2-nitrobenzoic acid, the following PPE is mandatory:

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles compliant with EU Standard EN166 or OSHA 29 CFR 1910.133. A face shield may also be necessary. | To prevent eye contact which can cause serious irritation.[4] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure. | To avoid direct skin contact which can lead to irritation or potential allergic reactions.[4] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used when engineering controls are insufficient or during spill cleanup. | To prevent inhalation of dust, which may cause respiratory tract irritation.[3] |

Section 3: Safe Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidental exposure and maintain the integrity of the chemical.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

-

Wash hands and any exposed skin thoroughly after handling.[4]

-

Do not eat, drink, or smoke when using this product.

-

Avoid dust formation.

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

-

Store locked up.[4]

-

Incompatible Materials: Strong oxidizing agents.

Section 4: Emergency Procedures and First Aid

In the event of an emergency, prompt and appropriate action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[4] |

Fire-Fighting Measures:

-

Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam to extinguish a fire.

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Section 5: Disposal Guidelines

Dispose of 4-Bromo-2-nitrobenzoic acid and its containers in accordance with local, regional, and national regulations. This material should be considered hazardous waste.

-

Disposal Route: Dispose of the waste through an approved hazardous waste disposal facility.[5]

-

Containerization: Collect waste in a clearly labeled, sealed container.[5]

-

Prohibited Disposal: Do not dispose of down the drain or in regular trash.[5]

Section 6: Visual Workflow Guides

The following diagrams illustrate the logical workflows for handling a chemical spill and for the proper disposal of 4-Bromo-2-nitrobenzoic acid waste.

This guide provides a foundational understanding of the safety, handling, and disposal requirements for 4-Bromo-2-nitrobenzoic acid. It is imperative that all laboratory personnel are thoroughly trained on these procedures and have access to the complete Safety Data Sheet before working with this compound.

References

A Technical Guide to 4-Borono-2-nitrobenzoic Acid: Commercial Availability, Purity, and Analysis

For researchers, scientists, and professionals in drug development, 4-Borono-2-nitrobenzoic acid (CAS No. 80500-28-3) is a valuable building block in organic synthesis. This technical guide provides an in-depth overview of its commercial suppliers, typical purity levels, and relevant analytical methodologies.

Commercial Suppliers and Purity Levels

A survey of chemical suppliers reveals that this compound is commercially available from various sources, typically with a purity of 95% or higher. Key suppliers and their stated purity levels are summarized below for easy comparison. It is important to note that while some suppliers provide access to analytical data such as NMR and HPLC upon request, this information is not always readily available on their public product pages.

| Supplier | Stated Purity | CAS Number |

| Sigma-Aldrich | 95% | 80500-28-3 |

| BLD Pharm | Data available (NMR, HPLC, LC-MS, UPLC)[1] | 80500-28-3[1] |

| Changwei International (長緯國際) | 95+%[2] | 80500-28-3[2] |

| Alchem.Pharmtech | Not Specified[3] | 80500-28-3[3] |

| Ambeed | Not Specified | 80500-28-3 |

| Chemrio | Not Specified | Not Specified |

Synthesis and Purification Strategies

While specific, detailed experimental protocols for the synthesis of this compound are not widely published in readily accessible literature, general methodologies for the synthesis of nitrobenzeneboronic acids have been described. These methods often involve the introduction of a boronic acid group onto a nitro-substituted aromatic ring. One such approach involves the nitration of a precursor benzeneboronic acid, though this can lead to isomeric mixtures requiring careful purification.

A relevant study on the synthesis of nitrobenzeneboronic acids for the purification of isoaccepting transfer ribonucleic acids (tRNA) highlights the introduction of electron-withdrawing nitro groups into the aromatic ring to synthesize isomeric benzeneboronic acids.[4]

Purification of boronic acids, including this compound, is crucial to remove synthetic by-products and ensure high purity for downstream applications. Common purification techniques for analogous compounds include:

-

Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility profile of the target compound and its impurities.

-

Column Chromatography: For more challenging separations, column chromatography using silica gel is a powerful technique to isolate the desired product from closely related impurities. A hypothetical workflow for the purification of a related compound is illustrated below.

-

Acid-Base Extraction: This technique can be employed to separate acidic compounds like carboxylic acids from neutral or basic impurities.